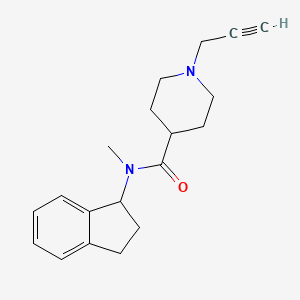
tert-butyl 3-(4-acetyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-butyl 3-(4-acetyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate” is a complex organic compound. It contains several functional groups including a tert-butyl group, an acetyl group, a 1,2,3-triazole ring, and a carboxylate ester group . These functional groups suggest that this compound could be involved in a variety of chemical reactions and could have potential applications in fields like medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a 1,2,3-triazole ring suggests that the compound could have interesting electronic properties .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. The acetyl group could undergo nucleophilic acyl substitution reactions, while the 1,2,3-triazole ring could participate in click chemistry reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylate ester group could make the compound polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Drug Discovery
1,2,3-triazoles are a privileged structure motif and have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles are used extensively in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles are used due to their strong dipole moment and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . Their aromatic character and strong dipole moment make them suitable for this application .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . This involves the use of these compounds to link two molecules together, which is a key process in biological research and drug development .
Chemical Biology
In the field of chemical biology, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment . They are used in various applications, including the study of biological systems .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . This involves the use of these compounds to create images of biological systems, which is a key tool in biological research .
Materials Science
In the field of materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment . They are used in various applications, including the development of new materials .
Wirkmechanismus
Target of Action
It is known to be a ligand for the copper (i)-catalyzed azide-alkyne cycloaddition (cuaac) reaction . This reaction is a type of click chemistry, which is widely used in bioconjugation and chemical biology experiments .
Mode of Action
The compound acts as a ligand in the CuAAC reaction, accelerating reaction rates and suppressing cell cytotoxicity . It is a next-generation, water-soluble ligand that offers advancements over previous ligands like TBTA, which are water-insoluble .
Biochemical Pathways
Its role in the cuaac reaction suggests it may be involved in the formation of triazole rings, which are common structures in many biologically active compounds .
Result of Action
The primary result of the compound’s action is the acceleration of reaction rates in the CuAAC reaction and the suppression of cell cytotoxicity . This makes it desirable for use in diverse chemical biology experiments .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the CuAAC reaction is typically performed in aqueous environments, and the water-solubility of this compound is a key factor in its effectiveness . Other factors, such as temperature and pH, could also potentially influence its action.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 3-(4-acetyltriazol-1-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-8(17)10-7-16(14-13-10)9-5-15(6-9)11(18)19-12(2,3)4/h7,9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHLIMFLMNYMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=N1)C2CN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-(4-acetyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2455602.png)

![(4-(4-Fluorophenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2455606.png)



![methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2455614.png)
![1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B2455615.png)
![Methyl 4-(2-{2-[(4-chloroanilino)carbothioyl]hydrazino}-2-oxoethoxy)benzenecarboxylate](/img/structure/B2455618.png)
![dimethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2455619.png)

